molecular formula C21H14O B11842381 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde CAS No. 475115-52-7

4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde

Cat. No.: B11842381
CAS No.: 475115-52-7
M. Wt: 282.3 g/mol
InChI Key: UXKZAGSFDKLBKS-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde is an organic compound that features a biphenyl structure with an ethynyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: 4-([1,1’-Biphenyl]-4-ylethynyl)benzoic acid.

    Reduction: 4-([1,1’-Biphenyl]-4-ylethynyl)benzyl alcohol.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-([1,1’-Biphenyl]-4-yl)benzaldehyde: Lacks the ethynyl group, which may affect its reactivity and applications.

    4-([1,1’-Biphenyl]-4-ylethynyl)benzoic acid:

    4-([1,1’-Biphenyl]-4-ylethynyl)benzyl alcohol: A reduced form with distinct reactivity and applications.

Uniqueness

4-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde is unique due to the presence of both the ethynyl and aldehyde functional groups, which confer specific reactivity and versatility in various chemical transformations and applications .

Properties

CAS No.

475115-52-7

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

4-[2-(4-phenylphenyl)ethynyl]benzaldehyde

InChI

InChI=1S/C21H14O/c22-16-19-10-8-17(9-11-19)6-7-18-12-14-21(15-13-18)20-4-2-1-3-5-20/h1-5,8-16H

InChI Key

UXKZAGSFDKLBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C=O

Origin of Product

United States

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